molecular formula C12H10ClN3O3 B5493382 2-(4-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide

2-(4-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide

Cat. No. B5493382
M. Wt: 279.68 g/mol
InChI Key: MYNCVJFEKJEPEP-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as CP-690,550 and has been found to have immunomodulatory effects.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide involves the inhibition of the Janus kinase (JAK) signaling pathway. This pathway is involved in the regulation of various cellular processes such as growth, differentiation, and survival. By inhibiting the JAK pathway, this compound can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide have been extensively studied in vitro and in vivo. This compound has been found to inhibit the production of various cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). It has also been shown to reduce the proliferation of T cells and B cells, which are involved in the immune response. In animal studies, this compound has been found to reduce inflammation and improve symptoms in models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide in lab experiments include its well-defined mechanism of action and its ability to modulate the immune response. This compound has also been extensively studied, and its effects have been well-characterized. However, there are also limitations to using this compound in lab experiments. For example, its effects may vary depending on the model system used, and it may not be effective in all types of autoimmune diseases.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could investigate the potential use of this compound in combination with other immunomodulatory agents for the treatment of autoimmune diseases. Additionally, further studies could be conducted to investigate the long-term safety and efficacy of this compound in animal models and in clinical trials.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide involves a multi-step process that has been described in detail in several research articles. The starting materials for the synthesis are 4-chlorobenzylamine and 2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidineacetic acid. The reaction involves the condensation of these two compounds in the presence of a catalyst such as triethylamine. The resulting product is then purified using various techniques such as column chromatography to obtain the final compound.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has been extensively studied for its potential therapeutic applications in the field of immunology. This compound has been found to have immunomodulatory effects and has been investigated for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

properties

IUPAC Name

2-(4-chlorophenyl)-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c13-8-3-1-7(2-4-8)5-10(17)15-9-6-14-12(19)16-11(9)18/h1-4,6H,5H2,(H,15,17)(H2,14,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNCVJFEKJEPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CNC(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

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